molecular formula C7H5ClN4O2 B8692653 2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B8692653
M. Wt: 212.59 g/mol
InChI Key: HTJFUIVQIDJTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5ClN4O2 and its molecular weight is 212.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

2-amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14)

InChI Key

HTJFUIVQIDJTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C(=NN21)N)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate 4b (1 g, 3.96 mmol) in DCM (15 mL) was added phenylsilane (856.6 mg, 0.9756 mL, 7.916 mmol), followed by Pd(PPh3)4 (182.9 mg, 0.1583 mmol). The reaction was stirred at room temperature for 7 h. The reaction mixture was filtered and the solid was washed with DCM to give a light yellow solid (43.2 g). This solid was triturated further in DCM (225 mL) at RT for 45 min, then filtered and dried overnight under vacuum to provide 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5b as a yellow solid (791 m, 94% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.9756 mL
Type
reactant
Reaction Step Two
Quantity
182.9 mg
Type
catalyst
Reaction Step Three
Name
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.